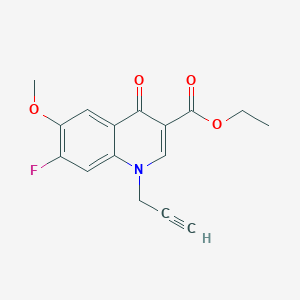![molecular formula C18H22N6O3 B6469143 tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate CAS No. 2640822-26-8](/img/structure/B6469143.png)
tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate is a synthetic organic compound often employed in research due to its unique structure and properties. This compound's molecular configuration suggests potential applications in pharmacology and material science. The fusion of furan, triazolo, and pyridazin moieties indicates its diverse reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate typically begins with the formation of the core triazolo[4,3-b]pyridazin moiety. One common route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under reflux in the presence of a catalyst such as p-toluenesulfonic acid. Following this, a coupling reaction is carried out with furan-2-ylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Automation and stringent control of temperature, pressure, and catalyst concentration are essential to ensure high purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: Primarily targets the furan ring, leading to the formation of furan-2-yl aldehyde or carboxylic acid derivatives.
Reduction: Can reduce the triazolo or pyridazin rings to their respective dihydro forms under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: Especially nucleophilic substitutions on the pyridazin ring, facilitated by strong bases or nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Uses reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) under mild pressure and temperature.
Substitution: Employs reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Furan-2-yl carboxylic acid
Reduction: Dihydrotriazolo[4,3-b]pyridazin derivatives
Substitution: Substituted pyridazin derivatives with varying side chains
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate is used as a building block for constructing more complex molecules, demonstrating high versatility in forming various derivatives.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential as a pharmacophore due to its multi-functional groups that can interact with different biological targets. Its triazolo[4,3-b]pyridazin moiety is particularly of interest for developing novel inhibitors for enzymes or receptors.
Industry
In materials science, the compound is investigated for its potential in developing new materials with specific electronic properties, leveraging the stable and conjugated nature of its core structure.
Mechanism of Action
The biological activity of tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate often involves its interaction with nucleophilic sites on enzymes or receptors. The compound's heterocyclic rings enable it to form hydrogen bonds and π-π interactions with aromatic amino acid residues in the active sites of proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazin derivatives. What sets tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate apart is the incorporation of the furan moiety, which enhances its electronic properties and broadens its reactivity scope.
List of Similar Compounds
Triazolo[4,3-b]pyridazin-6-yl derivatives
Furan-substituted pyridazines
Piperazine-carboxylate compounds
This compound combines these characteristics, making it a unique and valuable compound in research and application domains.
Properties
IUPAC Name |
tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-18(2,3)27-17(25)23-10-8-22(9-11-23)15-7-6-14-19-20-16(24(14)21-15)13-5-4-12-26-13/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNHADLFJKDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469079.png)

![6-{5-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6469086.png)
![2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469089.png)
![9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6469097.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6469107.png)
![4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6469111.png)
![6-{5-[(3-chlorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6469118.png)
![5-fluoro-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6469123.png)
![4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6469128.png)
![6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B6469147.png)
![2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469163.png)
![2-(5-fluoro-2-methoxybenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6469167.png)
![2-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6469171.png)
